5-(2,5-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide
Overview
Description
MMV020651 is a compound identified through the Medicines for Malaria Venture (MMV) Pathogen Box, which is a collection of compounds with potential antimalarial activity. This compound has shown promise in inhibiting the maturation and egress of Plasmodium falciparum, the parasite responsible for malaria .
Preparation Methods
The synthetic routes and reaction conditions for MMV020651 are not widely published. typical preparation methods for similar compounds involve multi-step organic synthesis, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
MMV020651 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MMV020651 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of antimalarial agents and their chemical properties.
Biology: It is used in cellular assays to study the inhibition of Plasmodium falciparum maturation and egress.
Medicine: It has potential therapeutic applications in the treatment of malaria, particularly in drug-resistant strains.
Industry: It may be used in the development of new antimalarial drugs and formulations.
Mechanism of Action
The mechanism of action of MMV020651 involves the inhibition of Plasmodium falciparum merozoite maturation and egress. This compound disrupts the normal development of the parasite within red blood cells, leading to the fragmentation of DNA in developing merozoites . The molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with key enzymes and proteins essential for parasite survival.
Comparison with Similar Compounds
MMV020651 can be compared with other antimalarial compounds such as MMV020670 and MMV026356. These compounds also inhibit the maturation and egress of Plasmodium falciparum but may have different mechanisms of action and efficacy profiles . The uniqueness of MMV020651 lies in its specific inhibition of the schizont-ring transition, making it a valuable tool in the study of malaria and the development of new antimalarial therapies.
Similar compounds include:
- MMV020670
- MMV026356
These compounds share structural similarities with MMV020651 but may differ in their specific biological activities and mechanisms of action.
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c23-16-3-6-19(24)18(13-16)20-7-8-21(29-20)22(27)25-17-4-1-15(2-5-17)14-26-9-11-28-12-10-26/h1-8,13H,9-12,14H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBCKKPYRUUVQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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